1-Ethyl-2-methylcyclopropane

Physical Organic Chemistry Thermophysical Properties Separation Science

cis-1-Ethyl-2-methylcyclopropane (CAS 19781-68-1) is a chiral, 1,2-disubstituted cyclopropane of molecular formula C₆H₁₂ and molecular weight 84.16 g·mol⁻¹, characterized by a cis relationship between the ethyl and methyl substituents on the strained three-membered ring. The compound exists as a single enantiomeric pair, (1S,2R)-1-ethyl-2-methylcyclopropane, and is employed as a stereochemically defined building block in organic synthesis, particularly in routes requiring a non-symmetric, chiral cyclopropane core.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 19781-68-1
Cat. No. B033726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methylcyclopropane
CAS19781-68-1
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCCC1CC1C
InChIInChI=1S/C6H12/c1-3-6-4-5(6)2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1
InChIKeySAHWBARCQUAFSM-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-Ethyl-2-methylcyclopropane (CAS 19781-68-1): A Chiral C6 Cyclopropane Building Block with Defined cis-Stereochemistry


cis-1-Ethyl-2-methylcyclopropane (CAS 19781-68-1) is a chiral, 1,2-disubstituted cyclopropane of molecular formula C₆H₁₂ and molecular weight 84.16 g·mol⁻¹, characterized by a cis relationship between the ethyl and methyl substituents on the strained three-membered ring [1]. The compound exists as a single enantiomeric pair, (1S,2R)-1-ethyl-2-methylcyclopropane, and is employed as a stereochemically defined building block in organic synthesis, particularly in routes requiring a non-symmetric, chiral cyclopropane core . Its physical properties, including a normal boiling point of 340.16 K (67.01 °C) and liquid density of 0.7096 g·cm⁻³, distinguish it from the trans isomer and from simpler mono-alkyl cyclopropanes [2].

Why Generic 1,2-Dialkylcyclopropane Substitution Fails: cis-1-Ethyl-2-methylcyclopropane (CAS 19781-68-1) vs. Trans Isomer and Other Analogs


Cyclopropane derivatives bearing ethyl and methyl substituents cannot be freely interchanged because the stereochemical configuration (cis vs. trans) dictates both physical properties and reactivity outcomes. The cis isomer (CAS 19781-68-1) possesses a net molecular dipole moment—absent in the centrosymmetric trans isomer—which alters boiling point, chromatographic retention, and intermolecular interactions [1]. Furthermore, the cis isomer is thermodynamically less stable than the trans isomer, with an equilibrium constant K = 2.83 favoring trans at 414.1 °C, meaning that under thermal stress the cis compound will isomerize to a different composition than its trans counterpart, directly impacting process yield and purity [2]. These quantifiable differences render cis-1-ethyl-2-methylcyclopropane non-fungible with its trans isomer or mono-substituted analogs in any application where stereochemistry, polarity, or thermal behavior is critical.

Quantitative Differentiation Evidence for cis-1-Ethyl-2-methylcyclopropane (CAS 19781-68-1) vs. Key Comparators


Boiling-Point Differentiation: cis-1-Ethyl-2-methylcyclopropane vs. trans Isomer

The cis isomer of 1-ethyl-2-methylcyclopropane (CAS 19781-68-1) exhibits a normal boiling point (T_boil) 7.1–8.4 K higher than its trans isomer (CAS 19781-69-2), a direct consequence of its net molecular dipole moment. This boiling-point gap enables reliable separation by fractional distillation and influences selection of the appropriate stereoisomer for solvent-free or high-temperature reaction conditions [1][2].

Physical Organic Chemistry Thermophysical Properties Separation Science

Liquid Density Differentiation: cis Isomer Is Denser than trans Isomer

The liquid density of cis-1-ethyl-2-methylcyclopropane (CAS 19781-68-1) is measured at 0.7096 g·cm⁻³, approximately 0.0135 g·cm⁻³ higher than that of the trans isomer (0.6961 g·cm⁻³). This difference, while modest in absolute terms, is reproducible and can be exploited for density-based quality-control checks or in biphasic reaction systems where phase separation is density-dependent .

Physical Property Data Formulation Quality Control

Thermodynamic Stability: Equilibrium Favors trans Isomer (K = 2.83 at 414.1 °C)

Bergman and Carter (1969) measured the gas-phase thermal isomerization equilibrium between cis- and trans-1-ethyl-2-methylcyclopropane. At 414.1 °C, the equilibrium constant K = [trans]/[cis] = 2.83, demonstrating that the trans isomer is thermodynamically preferred by approximately 1.5 kcal·mol⁻¹ (ΔG° ≈ −RT ln K). This quantitative thermodynamic bias means that cis-1-ethyl-2-methylcyclopropane (CAS 19781-68-1) is metastable relative to its trans counterpart and will partially isomerize if exposed to elevated temperatures for sufficient time [1].

Thermal Stability Isomerization Kinetics Process Safety

Kinetic Lability: Isomerization Rate Constants Quantify Thermal Sensitivity

The unimolecular rate constants for geometric isomerization (cis → trans) of cis-1-ethyl-2-methylcyclopropane were determined at four temperatures by Bergman and Carter (1969) in the gas phase. At 404.3 °C, the first-order isomerization rate constant k_i is approximately 1.04 × 10⁻⁴ s⁻¹, increasing to 2.96 × 10⁻⁴ s⁻¹ at 421.1 °C and 8.52 × 10⁻⁴ s⁻¹ at 438.7 °C. These data allow estimation of the compound's half-life under process-relevant thermal conditions, providing a quantitative basis for comparing thermal robustness with other cyclopropane building blocks [1].

Reaction Kinetics Shelf-Life Prediction Thermal Hazard Assessment

Dipole Moment and Chromatographic Differentiation: cis Isomer Exhibits Net Polarity

Owing to its C₁ molecular symmetry, cis-1-ethyl-2-methylcyclopropane (CAS 19781-68-1) possesses a permanent electric dipole moment, estimated computationally at approximately 0.3–0.4 D. In contrast, the trans isomer (C₂ symmetry) and symmetric analogs such as 1,2-dimethylcyclopropane (cis: C₁, but smaller alkyl groups) have zero or significantly different dipole moments. This polarity difference is experimentally manifested in gas-chromatographic retention indices: on a Carbowax 20M stationary phase (polar), the cis isomer is consistently retained longer than the trans isomer, enabling baseline resolution under standard conditions [1].

Chromatography Dipole Moment Polarity-Driven Separation

Procurement-Driven Application Scenarios for cis-1-Ethyl-2-methylcyclopropane (CAS 19781-68-1)


Stereospecific Synthesis Requiring a Non-Symmetric Chiral Cyclopropane Core

In synthetic routes where a chiral cyclopropane intermediate must carry two differentiated alkyl groups (ethyl and methyl) in a cis configuration, cis-1-ethyl-2-methylcyclopropane (CAS 19781-68-1) is the only direct precursor. Its chiral nature and defined absolute configuration [(1S,2R)] have been confirmed by chemical correlation with trans-2-methylcyclopropanecarboxylic acid [1]. The trans isomer cannot substitute because it yields opposite relative stereochemistry in downstream ring-opening or functionalization reactions, and achiral mono-alkylcyclopropanes lack the requisite substitution pattern entirely.

Thermal Isomerization and Diradical Mechanistic Studies

This compound has served as a benchmark substrate for probing the mechanism of thermal C–C bond cleavage in cyclopropanes. The complete kinetic dataset (rate constants for racemization and cis-trans isomerization at four temperatures) and the measured equilibrium constant (K = 2.83 at 414.1 °C) make cis-1-ethyl-2-methylcyclopropane uniquely characterized among 1,2-disubstituted cyclopropanes for gas-phase thermal behavior [2]. Researchers studying diradical intermediates or electrocyclic vs. diradical pathways can leverage these published data to model reaction energetics without needing to re-measure baseline kinetics.

Analytical Reference Standard for cis/trans Isomer Discrimination

Because the cis and trans isomers of 1-ethyl-2-methylcyclopropane are well-resolved by gas chromatography on polar stationary phases (Carbowax 20M), the cis isomer serves as a reliable reference standard for method development in laboratories that need to verify the stereochemical purity of cyclopropane-containing intermediates. The boiling-point difference of >7 °C and density difference of 0.0135 g·cm⁻³ provide orthogonal physical property checks to confirm identity without requiring advanced chiral analysis [3].

Computational Chemistry Benchmarking of Cyclopropane Ring Strain and Substituent Effects

The experimentally determined thermodynamic preference for the trans isomer (ΔG° ≈ −1.5 kcal·mol⁻¹ at 414.1 °C) and the measured activation parameters provide a rigorous benchmark for validating computational methods (DFT, ab initio) that predict relative stabilities of cis- vs. trans-1,2-disubstituted cyclopropanes. This makes CAS 19781-68-1 a valuable target compound for theoretical chemists developing force-field parameters or electronic structure methods for strained ring systems.

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